2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone
CAS No.: 53391-50-7
Cat. No.: VC21536607
Molecular Formula: C6H3Cl3N2O3
Molecular Weight: 257.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53391-50-7 |
---|---|
Molecular Formula | C6H3Cl3N2O3 |
Molecular Weight | 257.5 g/mol |
IUPAC Name | 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone |
Standard InChI | InChI=1S/C6H3Cl3N2O3/c7-6(8,9)5(12)4-1-3(2-10-4)11(13)14/h1-2,10H |
Standard InChI Key | XFHRTOGIBMVNEV-UHFFFAOYSA-N |
SMILES | C1=C(NC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl |
Canonical SMILES | C1=C(NC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl |
Chemical Properties and Structure
Structural Characteristics
2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone features several key structural components that define its chemical identity and reactivity. The compound contains a pyrrole ring with a hydrogen at position 1, a nitro group at position 4, and a trichloroethanone group attached to position 2 of the pyrrole ring. This arrangement of functional groups contributes to its unique chemical behavior and potential applications.
Based on the structure of the related methylated compound, we can infer the following properties for the non-methylated version:
Property | Value |
---|---|
Molecular Formula | C6H3Cl3N2O3 |
Molecular Weight | Approximately 257 g/mol |
Functional Groups | Pyrrole ring, Nitro group, Trichloroethanone |
Ring System | 5-membered heterocyclic (pyrrole) |
Physical State | Likely solid at room temperature |
Synthesis Methods
Laboratory Synthesis
The synthesis of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone would likely involve multiple steps, similar to the related methylated compound. A potential synthetic route might include:
-
Preparation of 4-nitro-1H-pyrrole from pyrrole through selective nitration
-
Reaction of 4-nitro-1H-pyrrole with trichloroacetyl chloride under controlled conditions
-
Purification using appropriate techniques to obtain the desired product
For the related methylated compound, synthesis involves the reaction of trichloroacetyl chloride with 1-methyl-4-nitro-1H-pyrrole under controlled conditions. A similar approach would likely be effective for the non-methylated version, but starting with 4-nitro-1H-pyrrole instead.
The safety data sheet indicates that careful control of reaction conditions would be necessary for successful synthesis, as the compound may be unstable in the presence of incompatible materials .
Chemical Reactions and Reactivity
Key Reactive Sites
2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone contains several reactive sites that influence its chemical behavior:
Reactive Site | Potential Reactions |
---|---|
Nitro Group | Reduction, oxidation, nucleophilic substitution |
Trichloroethanone Group | Nucleophilic substitution, reduction |
Pyrrole N-H | Deprotonation, alkylation, hydrogen bonding |
Pyrrole Ring | Electrophilic substitution (limited by existing substituents) |
The chemical reactivity of this compound is largely determined by these functional groups and their electronic interactions within the molecule.
Oxidation Reactions
The nitro group can be further oxidized to form different nitro derivatives under appropriate conditions. This reaction typically requires strong oxidizing agents and carefully controlled reaction parameters.
Reduction Reactions
The nitro group can be reduced to an amine group using various reducing agents such as hydrogen gas in the presence of a catalyst, sodium borohydride, or iron in acidic conditions. This transformation significantly alters the electronic properties of the molecule and creates potential for further functionalization.
Substitution Reactions
The trichloroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. These reactions can lead to a variety of derivatives with modified properties and potential applications.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol or methanol. The specific products formed depend on the reagents and conditions used, allowing for tailored modifications of the compound for specific applications.
Applications in Scientific Research
Antimicrobial Activity
Research indicates that compounds with structural similarities to 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone often exhibit antimicrobial properties. Studies on related pyrrole derivatives have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.
The presence of both the nitro group and the trichloroethanone moiety likely contributes to these antimicrobial properties through multiple mechanisms, including disruption of cellular processes and generation of reactive species that interfere with microbial functions.
Compound Type | Effective Against | Potential Mechanism of Action |
---|---|---|
Nitro-pyrroles | Gram-positive bacteria | Generation of reactive oxygen species |
Chlorinated pyrroles | Fungal species | Inhibition of essential enzymes |
Pyrrole derivatives | Broad-spectrum | Multiple mechanisms including membrane disruption |
Pesticide Development
The chlorinated structure of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone suggests potential applications in pesticide development. Research into similar chlorinated organic compounds has shown promise in pest control formulations, with the trichloro group potentially enhancing bioactivity by affecting the nervous system of insects.
These compounds may function through:
-
Disruption of essential enzymatic processes in target pests
-
Interference with neurological functions
-
Inhibition of growth and development in pest species
The development of new pesticides based on compounds like 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone represents an important area of research for agricultural applications, particularly as resistance to existing pesticides continues to emerge.
Material Science Applications
In material science, compounds like 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone can serve as precursors for synthesizing polymers with specific properties. The compound's ability to undergo various chemical reactions allows it to be incorporated into polymer matrices for applications in coatings and adhesives.
Potential applications in materials science include:
-
Development of functional coatings with specific properties
-
Creation of specialized adhesives for industrial applications
-
Synthesis of polymers with unique electrical or optical characteristics
-
Production of materials with enhanced durability or chemical resistance
Biological Mechanisms
Molecular Interactions
The biological activity of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone would be significantly influenced by its structural components and their interactions with biological targets.
Nitro Group Mechanisms
The nitro group can participate in redox reactions within biological systems, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. This mechanism is particularly relevant to the compound's potential antimicrobial and anticancer activities, as increased oxidative stress can lead to cell damage and death.
Trichloroethanone Interactions
The trichloroethanone group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein function and signaling pathways. This reactive group may be responsible for some of the compound's biological effects through irreversible interactions with critical cellular components.
Pyrrole Ring Contributions
The pyrrole ring structure provides a scaffold that can interact with biological targets through various mechanisms, including:
-
π-stacking interactions with aromatic amino acid residues in proteins
-
Hydrogen bonding through the N-H group (unique to the non-methylated version)
-
Shape complementarity with binding pockets in target proteins
Proposed Mechanisms of Action
Based on the structure of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone and knowledge of similar compounds, several potential mechanisms of biological action can be proposed:
These proposed mechanisms would need to be confirmed through specific experimental studies on 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone, which appear limited in the current scientific literature.
Comparison with Related Compounds
Comparison with Methylated Analog
The primary structural difference between 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone and its methylated analog is the presence of a methyl group at position 1 of the pyrrole ring in the latter. This difference likely affects several properties:
Feature | 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone |
---|---|---|
Molecular Formula | C6H3Cl3N2O3 | C7H5Cl3N2O3 |
Molecular Weight | ~257 g/mol | 271.49 g/mol |
N-H Availability | Present, can form hydrogen bonds | Absent due to N-methylation |
Acidity | More acidic N-H proton | No acidic N-H proton |
Lipophilicity | Likely lower | Higher due to methyl group |
Biological Activity | Potentially different due to H-bonding capability | Potentially different due to increased lipophilicity |
The absence of the methyl group in 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone means it has an N-H bond that can participate in hydrogen bonding and acid-base reactions, potentially leading to different chemical behavior and biological interactions compared to its methylated counterpart.
Comparison with Other Structural Analogs
2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone belongs to a broader family of pyrrole derivatives with various functional groups. Structural analogs include:
-
Other pyrrole derivatives with different substituents
-
Compounds with different halogenated acyl groups
-
Heterocyclic compounds with similar functional group arrangements
Each structural variation can significantly affect properties such as solubility, reactivity, stability, and biological activity, underscoring the importance of specific structural features in determining a compound's behavior and potential applications.
Current Research and Future Directions
Research Trends
Current research on pyrrole-based compounds similar to 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone focuses on several promising areas:
Antimicrobial Research
With the growing concern about antibiotic resistance, research into novel antimicrobial compounds has intensified. Pyrrole derivatives have shown promise against various bacterial and fungal pathogens, making compounds like 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone potential candidates for further development in this field.
Research directions include:
-
Structure-activity relationship studies to optimize antimicrobial activity
-
Combination studies with existing antibiotics to overcome resistance
-
Development of targeted delivery systems for enhanced efficacy
Cancer Research
The potential anticancer properties of pyrrole derivatives continue to be explored, with research focusing on:
-
Mechanisms of cytotoxicity against specific cancer cell lines
-
Development of more selective compounds with reduced side effects
-
Exploration of combination therapies with established cancer treatments
Advanced Materials Development
In materials science, research continues on incorporating functionalized pyrroles into:
-
Conductive polymers for electronic applications
-
Specialized coatings with enhanced properties
-
Functional materials with specific optical or electrical characteristics
Future Research Opportunities
Future research on 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone and related compounds may explore:
-
Detailed structure-activity relationship studies to understand the impact of specific structural features
-
Development of more efficient and environmentally friendly synthesis methods
-
Exploration of new applications in emerging fields such as nanotechnology
-
Investigation of specific biological targets and mechanisms of action
-
Computational studies to predict properties and potential applications
Challenges and Opportunities
Research on compounds like 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone presents both challenges and opportunities:
Challenges | Opportunities |
---|---|
Limited specific data on the non-methylated compound | Potential for discovery of unique properties |
Complex synthesis procedures | Development of more efficient synthetic routes |
Potential toxicity concerns | Design of derivatives with improved safety profiles |
Regulatory hurdles for applications | Addressing unmet needs in medicine and agriculture |
Addressing these challenges through focused research could lead to significant advancements in our understanding and application of 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone and related compounds.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume